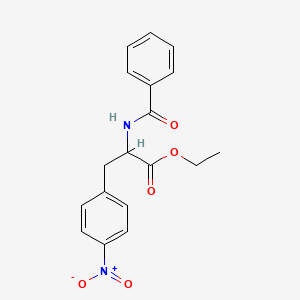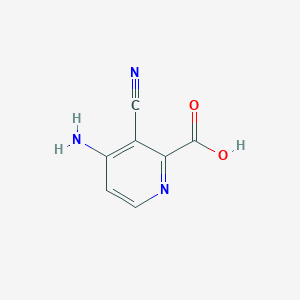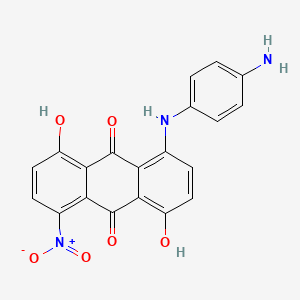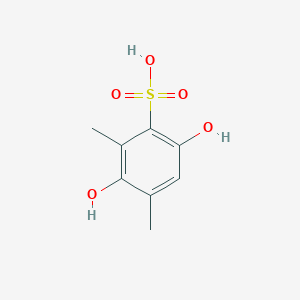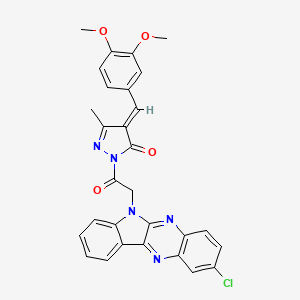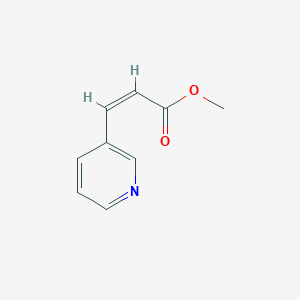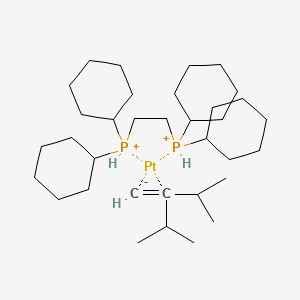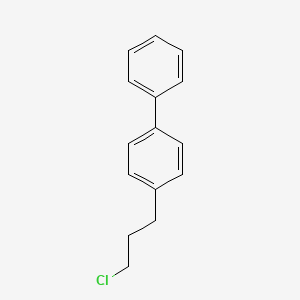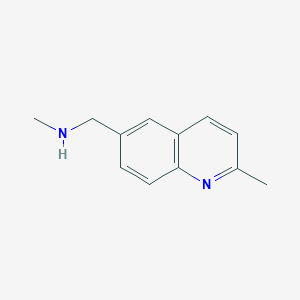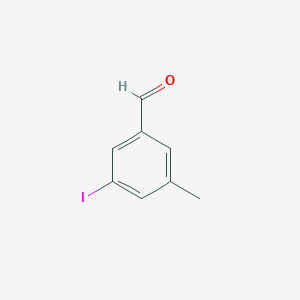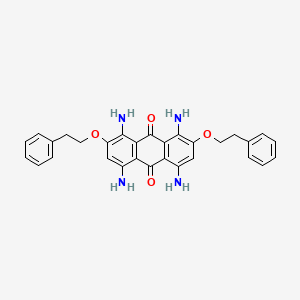
1,4,5,8-Tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its four amino groups and two phenethoxy groups attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthraquinone followed by reduction to introduce amino groups. The phenethoxy groups are then introduced through etherification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer properties, as anthraquinone derivatives are known to interact with DNA.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with nucleic acids, potentially leading to DNA intercalation. This interaction can disrupt DNA replication and transcription, making it a candidate for anticancer research. Additionally, the phenethoxy groups may enhance the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks the phenethoxy groups, making it less soluble.
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenethoxy groups, affecting its reactivity and applications.
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar structure with p-tolyloxy groups, used in different industrial applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is unique due to its combination of amino and phenethoxy groups, which confer distinct chemical properties such as enhanced solubility and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
88601-76-7 |
|---|---|
Molecular Formula |
C30H28N4O4 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)29(35)24-20(32)16-22(28(34)26(24)30(25)36)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
InChI Key |
SXIOHSNECIFXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCC5=CC=CC=C5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


